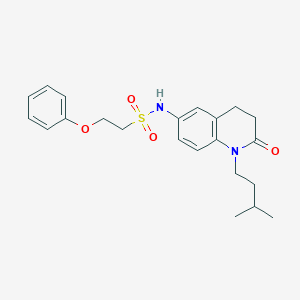

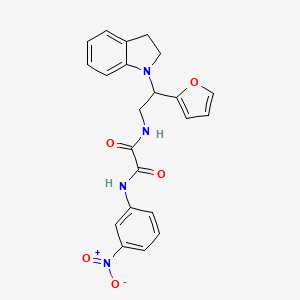

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride (MMPH) is a synthetic compound that has recently been shown to have a wide range of applications in scientific research. MMPH is a chiral molecule, meaning it can exist in two different forms, each of which has distinct properties. In recent years, MMPH has been studied for its potential as a drug target, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Cardiovascular Pharmacology

A study by Pérez-Alvarez et al. (1999) explored the cardiovascular pharmacological profiles of indorenate analogs, including compounds similar to (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride. These compounds were evaluated for their antihypertensive effects in spontaneously hypertensive rats and their action on blood pressure, vascular tone, and tension development in various animal models. The study concluded that specific structural modifications in these compounds could significantly influence their potency and affinity for serotonin receptors, affecting their cardiovascular effects (Pérez-Alvarez, Bobadilla, Hernández-Gallegos, & Hong, 1999).

Biocatalysis in Pharmaceutical Intermediates

Li et al. (2013) investigated the biocatalytic applications of similar compounds, specifically focusing on S-3-amino-3-phenylpropionic acid (S-APA), a pharmaceutical intermediate of S-dapoxetine. The study isolated and used Methylobacterium oryzae strain Y1-6 for the stereoselective hydrolysis of substrates related to (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, demonstrating the potential of using microbial biocatalysis in pharmaceutical synthesis (Li, Wang, Huang, Zou, & Zheng, 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been a focus in various studies. For example, Vogt et al. (2013) conducted a detailed study on the polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound. Their research utilized spectroscopic and diffractometric techniques to characterize polymorphic forms, contributing to a better understanding of the physical and chemical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Anticancer Potential

Research by Saad and Moustafa (2011) synthesized and evaluated the anticancer activity of S-glycosyl and S-alkyl derivatives of similar compounds. They found that certain derivatives exhibited significant in vitro anticancer activities, highlighting the potential use of these compounds in cancer treatment research (Saad & Moustafa, 2011).

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) studied the effect of Schiff bases derived from L-Tryptophan, related to (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, on the corrosion inhibition of stainless steel. Their findings suggest that these compounds could be effective in protecting metals against corrosion in acidic environments, indicating another potential application of these chemical compounds in the industrial sector (Vikneshvaran & Velmathi, 2017).

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-7-3-4-8(12-6-7)5-9(11)10(13)14-2;/h3-4,6,9H,5,11H2,1-2H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSWKHKYYJANIQ-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)C[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2358537.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)